Divalproex (sodium salt)
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Overview
Description
Divalproex sodium is a coordination compound comprised of sodium valproate and valproic acid in a 1:1 molar relationship. It is primarily used as an anticonvulsant and mood-stabilizing drug. Divalproex sodium is commonly prescribed for the treatment of epilepsy, bipolar disorder, and to prevent migraine headaches .
Preparation Methods
Synthetic Routes and Reaction Conditions
Divalproex sodium is synthesized by combining sodium valproate and valproic acid. The reaction involves the partial neutralization of valproic acid with sodium hydroxide, resulting in the formation of sodium valproate. The two components are then combined in a 1:1 molar ratio to form divalproex sodium .
Industrial Production Methods
In industrial settings, the production of divalproex sodium involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The process typically includes steps such as dissolution, neutralization, crystallization, and drying .
Chemical Reactions Analysis
Types of Reactions
Divalproex sodium undergoes various chemical reactions, including:
Oxidation: Divalproex sodium can be oxidized to form valeric acid derivatives.
Reduction: Reduction reactions can convert divalproex sodium back to its constituent components, sodium valproate, and valproic acid.
Substitution: Substitution reactions can occur at the carboxyl group, leading to the formation of different esters and amides
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alcohols and amines are used under acidic or basic conditions
Major Products Formed
Oxidation: Valeric acid and its derivatives.
Reduction: Sodium valproate and valproic acid.
Substitution: Various esters and amides depending on the substituents used
Scientific Research Applications
Divalproex sodium has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of coordination complexes.
Biology: Investigated for its effects on neurotransmitter systems and neuronal activity.
Medicine: Extensively studied for its anticonvulsant, mood-stabilizing, and migraine-preventive properties. .
Industry: Utilized in the formulation of various pharmaceutical products
Mechanism of Action
Divalproex sodium exerts its effects primarily through the modulation of neurotransmitter systems in the brain. It increases the availability of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, by inhibiting GABA transaminase. This leads to enhanced GABAergic activity, which helps to stabilize neuronal activity and prevent seizures. Additionally, divalproex sodium affects sodium and calcium channels, further contributing to its anticonvulsant and mood-stabilizing effects .
Comparison with Similar Compounds
Similar Compounds
Valproic Acid: The parent compound of divalproex sodium, used similarly for epilepsy and bipolar disorder.
Sodium Valproate: Another form of valproic acid, often used interchangeably with divalproex sodium.
Lamotrigine: An anticonvulsant and mood stabilizer with a different mechanism of action.
Carbamazepine: Another anticonvulsant used for similar indications
Uniqueness
Divalproex sodium is unique in its formulation as a coordination compound, which provides a more stable and controlled release of the active components compared to valproic acid or sodium valproate alone. This results in fewer gastrointestinal side effects and improved patient compliance .
Properties
Molecular Formula |
C16H33NaO4 |
---|---|
Molecular Weight |
312.42 g/mol |
IUPAC Name |
sodium;hydride;2-propylpentanoic acid |
InChI |
InChI=1S/2C8H16O2.Na.H/c2*1-3-5-7(6-4-2)8(9)10;;/h2*7H,3-6H2,1-2H3,(H,9,10);;/q;;+1;-1 |
InChI Key |
YNZKRJUSSMDRMI-UHFFFAOYSA-N |
Canonical SMILES |
[H-].CCCC(CCC)C(=O)O.CCCC(CCC)C(=O)O.[Na+] |
Origin of Product |
United States |
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